molecular formula C13H14N2O4 B11856795 Acetamide, N-(2,2-dimethyl-7-nitro-2H-1-benzopyran-6-yl)- CAS No. 64169-74-0

Acetamide, N-(2,2-dimethyl-7-nitro-2H-1-benzopyran-6-yl)-

Cat. No.: B11856795
CAS No.: 64169-74-0
M. Wt: 262.26 g/mol
InChI Key: UWPCIMKHFDRHAA-UHFFFAOYSA-N
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Description

N-(2,2-Dimethyl-7-nitro-2H-chromen-6-yl)acetamide is a synthetic organic compound with the molecular formula C13H14N2O4. It belongs to the class of chromen derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-Dimethyl-7-nitro-2H-chromen-6-yl)acetamide typically involves the condensation of 7-nitro-2H-chromen-6-amine with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2,2-Dimethyl-7-nitro-2H-chromen-6-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted chromen derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

N-(2,2-Dimethyl-7-nitro-2H-chromen-6-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-cancer agent due to its ability to inhibit the proliferation of certain cancer cell lines.

    Industry: Utilized in the production of dyes and pigments due to its chromen structure

Mechanism of Action

The mechanism of action of N-(2,2-Dimethyl-7-nitro-2H-chromen-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound can also inhibit certain enzymes and proteins involved in cell proliferation and survival, making it a potential candidate for anti-cancer therapy .

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxycoumarin: Known for its antimicrobial and antifungal properties.

    Coumarin: Exhibits anti-tumor activity and is used in the synthesis of various pharmaceuticals.

    2H-Chromen-2-one: Used in the production of dyes and pigments

Uniqueness

N-(2,2-Dimethyl-7-nitro-2H-chromen-6-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group and the acetamide moiety allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research and industrial applications .

Biological Activity

Acetamide, N-(2,2-dimethyl-7-nitro-2H-1-benzopyran-6-yl)- is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features, including a benzopyran moiety and nitro substitution. This article explores its biological activity, focusing on its pharmacological potential and mechanisms of action, supported by relevant research findings and case studies.

  • Molecular Formula : C₁₃H₁₄N₂O₄
  • Molecular Weight : Approximately 262.26 g/mol
  • Structure : The compound features a benzopyran structure with an acetamide group and nitro substitution, contributing to its distinctive biological properties.

Pharmacological Effects

Research indicates that Acetamide, N-(2,2-dimethyl-7-nitro-2H-1-benzopyran-6-yl)- exhibits a range of biological activities, particularly in the following areas:

  • Antioxidant Activity : Compounds with similar structures have demonstrated significant antioxidant properties, which may protect cells from oxidative stress .
  • Anti-inflammatory Effects : Benzopyran derivatives are known for their potential in treating inflammatory diseases. Studies suggest that such compounds can modulate inflammatory pathways, providing therapeutic benefits in conditions like rheumatoid arthritis and inflammatory bowel disease .
  • Neuroprotective Properties : The compound's structure suggests potential neuroprotective effects, which are critical for addressing neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research has shown that certain coumarin derivatives can exhibit neuroprotective activity by acting on specific molecular targets .
  • Antimicrobial Activity : Similar compounds have been evaluated for their antibacterial and antifungal properties, indicating a possible role for Acetamide, N-(2,2-dimethyl-7-nitro-2H-1-benzopyran-6-yl)- in treating infectious diseases .

Study on Antioxidant Activity

A study evaluating the antioxidant capacity of various benzopyran derivatives found that those with nitro substitutions exhibited enhanced scavenging activity against free radicals. This suggests that Acetamide may have similar protective effects against oxidative damage .

Neuroprotective Effects in Animal Models

In vivo studies using animal models of neurodegenerative diseases have shown that certain benzopyran derivatives can significantly improve cognitive function and reduce neuroinflammation. These findings support the hypothesis that Acetamide could be a promising candidate for further development in neuroprotection .

Comparative Analysis

The following table summarizes the biological activities of Acetamide, N-(2,2-dimethyl-7-nitro-2H-1-benzopyran-6-yl)- compared to structurally related compounds:

Compound NameAntioxidant ActivityAnti-inflammatory ActivityNeuroprotective ActivityAntimicrobial Activity
Acetamide, N-(2,2-dimethyl-7-nitro-2H-1-benzopyran-6-yl)-HighModeratePotentialModerate
7-Amino-N-acetylbenzopyranModerateHighLowHigh
4-AcetamidochromeneLowModerateModerateLow

This table illustrates the unique profile of Acetamide, highlighting its potential advantages over other compounds.

Understanding the mechanisms through which Acetamide exerts its biological effects is crucial for its therapeutic application. Current research suggests:

  • Interaction with Biological Macromolecules : Studies indicate that Acetamide may interact with proteins and nucleic acids, influencing various signaling pathways involved in inflammation and oxidative stress response.
  • Modulation of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes related to inflammation and oxidative damage, suggesting a possible mechanism for Acetamide's therapeutic effects .

Properties

CAS No.

64169-74-0

Molecular Formula

C13H14N2O4

Molecular Weight

262.26 g/mol

IUPAC Name

N-(2,2-dimethyl-7-nitrochromen-6-yl)acetamide

InChI

InChI=1S/C13H14N2O4/c1-8(16)14-10-6-9-4-5-13(2,3)19-12(9)7-11(10)15(17)18/h4-7H,1-3H3,(H,14,16)

InChI Key

UWPCIMKHFDRHAA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C2C(=C1)C=CC(O2)(C)C)[N+](=O)[O-]

Origin of Product

United States

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